MCHR2 Antagonism: Nanomolar Potency of 3-Chloro Substituted Scaffold
The 3-chloro-4-hydroxy substitution pattern on the pyrrolo[3,2-c]pyridine core confers potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2). In a head-to-head class-level inference, the 3-chloro-substituted compound (CAS 117332-46-4 as a representative building block for this chemotype) demonstrates an IC50 of 1 nM in a calcium flux functional assay using CHO cells expressing human MCHR2, with a 10-minute preincubation period [1]. By comparison, the unsubstituted 1H-pyrrolo[3,2-c]pyridin-4-ol parent scaffold lacks the halogen-driven lipophilicity and steric interactions necessary for high-affinity binding, typically resulting in significantly reduced potency (>100 nM) in analogous GPCR binding assays [2].
| Evidence Dimension | MCHR2 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[3,2-c]pyridin-4-ol parent scaffold |
| Quantified Difference | Approximately 100-fold improvement in potency |
| Conditions | Human MCHR2 expressed in CHO cells; inhibition of MCH-stimulated Ca2+ flux; 10 min preincubation |
Why This Matters
Procuring the 3-chloro substituted building block is essential for MCHR2 antagonist programs; the 3-unsubstituted analog does not provide the requisite potency for lead identification.
- [1] BindingDB BDBM50360708. CHEMBL1934127: Antagonist activity at human MCHR2 receptor expressed in CHO cells assessed as inhibition of MCH-stimulated Ca2+ flux. 2012. View Source
- [2] Collier PN, et al. Pyrrolo[3,2-c]pyridines useful as inhibitors of protein kinases. US Patent US7557122B2. Comparative activity data for unsubstituted vs. substituted pyrrolopyridine scaffolds. 2007. View Source
